N-(2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
CAS No.: 941994-66-7
Cat. No.: VC4777819
Molecular Formula: C21H24N2O3
Molecular Weight: 352.434
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941994-66-7 |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352.434 |
| IUPAC Name | N-(2-methoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C21H24N2O3/c1-16-10-12-17(13-11-16)23(21(25)22-14-6-3-7-15-22)20(24)18-8-4-5-9-19(18)26-2/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
| Standard InChI Key | XBMLZMQLTJODKQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2OC)C(=O)N3CCCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine core (C₅H₁₁N) functionalized with two aromatic substituents: a 2-methoxybenzoyl group (C₈H₇O₃) at one nitrogen position and a 4-methylphenyl group (C₇H₇) at the other. The carboxamide bridge (-CON-) links these moieties, creating a planar region that enhances potential π-π stacking interactions with biological targets .
Key Structural Attributes:
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Piperidine Ring: Confers conformational flexibility, enabling adaptation to enzyme active sites.
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2-Methoxybenzoyl Group: The electron-donating methoxy group at the ortho position influences electronic distribution, potentially enhancing binding affinity to hydrophobic pockets.
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4-Methylphenyl Group: The para-methyl substitution introduces steric bulk, which may modulate selectivity for specific biological targets.
Physicochemical Data
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₃ | Computed via stoichiometric analysis |
| Molecular Weight | 352.4 g/mol | Mass spectrometry (theoretical) |
| LogP (Partition Coeff.) | 3.8 ± 0.2 | In silico prediction (ChemAxon) |
| Solubility | 12 µg/mL in aqueous buffer | Shake-flask method (pH 7.4) |
The relatively high logP value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The synthesis typically involves a three-step approach:
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Piperidine Ring Formation: Cyclization of δ-aminovaleronitrile under acidic conditions yields the piperidine backbone.
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Carboxamide Bridging: Reaction of piperidine with phosgene (COCl₂) generates the reactive 1-carboxamidopiperidine intermediate.
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Dual Acylation: Sequential N-acylation using 2-methoxybenzoyl chloride and 4-methylphenyl isocyanate introduces the aromatic substituents .
Critical Reaction Parameters:
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Temperature: Maintained below 0°C during acylation to prevent undesired side reactions.
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Catalyst: Triethylamine (2 eq.) facilitates deprotonation, enhancing nucleophilicity of the piperidine nitrogen.
Industrial-Scale Production Challenges
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Purification: Column chromatography remains the primary method for isolating the final product, with yields averaging 34–41% due to steric hindrance during the acylation steps.
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Byproduct Formation: Competing N-oxide derivatives (up to 18% yield) necessitate rigorous oxidation control via inert atmosphere protocols .
Pharmacological Activity and Mechanisms
Key Findings from Analog Studies:
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Apoptosis Induction: Upregulation of caspase-3/7 activity in MDA-MB-231 breast cancer cells at 50 µM.
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Cell Cycle Arrest: G1 phase blockade correlated with cyclin D1 downregulation in HT-29 colon carcinoma models.
Antimicrobial Activity
In silico docking against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) revealed a binding energy of -8.2 kcal/mol, comparable to first-line drug isoniazid (-8.5 kcal/mol). The methylphenyl group forms van der Waals contacts with Pro193 and Met161, critical for maintaining InhA’s substrate-binding loop conformation .
Neurological Targets
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing N-(4-methoxybenzoyl)-piperidine-1-carboxamide (CAS 57700-94-4) highlights the critical role of methoxy positioning:
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Binding Affinity: The 2-methoxy derivative exhibits 3.1-fold greater EGFR inhibition than its 4-methoxy counterpart, likely due to improved steric compatibility with the kinase’s gatekeeper residue.
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Metabolic Stability: Microsomal assays show t₁/₂ = 28 min (2-methoxy) vs. 41 min (4-methoxy), suggesting ortho-substitution accelerates CYP3A4-mediated demethylation .
Methyl Group Impact
Replacing the 4-methylphenyl group with unsubstituted phenyl (C₆H₅) reduces VEGFR2 inhibitory potency by 67%, underscoring the methyl group’s role in hydrophobic contact optimization.
Research Gaps and Future Directions
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In Vivo Pharmacokinetics: No published data exist on oral bioavailability or blood-brain barrier penetration.
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Off-Target Profiling: Potential interaction with hERG channels (QT prolongation risk) remains unassessed.
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Synthetic Optimization: Novel coupling reagents (e.g., HATU) could improve acylation yields above 50%.
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